1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol (CAS 1018052-71-5) is a synthetic small molecule belonging to the benzimidazole (1,3-benzodiazole) class. It incorporates a cyclopropyl substituent at the 2‑position of the benzimidazole core and a 3,4‑dimethylphenoxy moiety linked via a propan‑2‑ol spacer.

Molecular Formula C21H24N2O2
Molecular Weight 336.435
CAS No. 1018052-71-5
Cat. No. B2599524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol
CAS1018052-71-5
Molecular FormulaC21H24N2O2
Molecular Weight336.435
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O)C
InChIInChI=1S/C21H24N2O2/c1-14-7-10-18(11-15(14)2)25-13-17(24)12-23-20-6-4-3-5-19(20)22-21(23)16-8-9-16/h3-7,10-11,16-17,24H,8-9,12-13H2,1-2H3
InChIKeyYVIIIHSXLGCNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1018052-71-5 | 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol – Procurement Guide


1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol (CAS 1018052-71-5) is a synthetic small molecule belonging to the benzimidazole (1,3-benzodiazole) class [1]. It incorporates a cyclopropyl substituent at the 2‑position of the benzimidazole core and a 3,4‑dimethylphenoxy moiety linked via a propan‑2‑ol spacer . This compound is listed in commercial screening libraries , but no publicly available primary literature or patent data were identified that report quantitative biological activity, target engagement, or comparative performance against structural analogs. Consequently, its differentiation from closely related in‑class compounds remains unsubstantiated by published evidence.

1018052-71-5 | Risks of Analog Substitution Without Quantitative Differentiation Data


Compounds within the benzimidazole propan‑2‑ol series differ solely by the substitution pattern on the phenoxy ring—3,4‑dimethyl (target compound), 3,5‑dimethyl (CAS 1018146‑53‑6), 2,5‑dimethyl (CAS 1018146‑60‑5), 2,6‑dimethyl, and others . In the absence of published bioactivity data, these positional isomers cannot be assumed to be interchangeable. Regioisomeric methyl groups can significantly alter lipophilicity, steric bulk, and hydrogen‑bonding potential, potentially affecting target binding, selectivity, and pharmacokinetics [1]. Therefore, substitution with a different dimethylphenoxy regioisomer without verification would introduce uncharacterized biological and physicochemical variability that may compromise experimental reproducibility.

1018052-71-5 | Quantitative Comparative Evidence Matrix


Structural Uniqueness: Phenoxy Regioisomer Differentiation

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol possesses a 3,4‑dimethyl substitution pattern, distinguishing it from the 3,5‑dimethyl analog (CAS 1018146‑53‑6) and 2,5‑dimethyl analog (CAS 1018146‑60‑5) . The substitution pattern alters the topological polar surface area (tPSA) and predicted logP by approximately ±2 Ų and ±0.2 log units respectively relative to the 3,5‑dimethyl isomer [1]. No quantitative comparative activity data exist.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Data Gap: Absence of Quantitative In Vitro Activity Data

A comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, and major patent databases returned no quantitative in vitro activity data for 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol (CAS 1018052-71-5) [1]. No IC₅₀, Kd, % inhibition, or other activity metrics are publicly documented. This stands in contrast to structurally distinct benzimidazole-containing probes such as JIB‑04 (pan‑Jumonji inhibitor), for which extensive quantitative SAR data are available [2].

Drug Discovery High-Throughput Screening Pharmacology

Patent Landscape: No Claimed Biological Utility for the 3,4‑Dimethyl Isomer

A search of US, EP, and PCT patent databases did not identify any patent that explicitly claims 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol or its biological use [1]. The related patent US‑8461348‑B2 (Heterocyclic derivative and use thereof) and the OGG1‑inhibitor patent family (US‑11970474‑B2) describe broad benzimidazole scaffolds but do not enumerate the 3,4‑dimethylphenoxy variant [2]. Therefore, neither composition‑of‑matter nor method‑of‑use claims are publicly identified for this specific compound.

Intellectual Property Lead Discovery Patent Analysis

Physicochemical Alignment: Molecular Weight and Formula Equivalence Across Dimethyl Isomers

All dimethylphenoxy positional isomers in the 2‑cyclopropylbenzimidazole propan‑2‑ol series share the identical molecular formula C₂₁H₂₄N₂O₂ and molecular weight 336.44 g·mol⁻¹ . Consequently, neither mass spectrometry nor elemental analysis can distinguish the 3,4‑dimethyl isomer from its 3,5‑ or 2,5‑dimethyl counterparts. Identity verification therefore requires orthogonal methods such as NMR (distinct ¹H coupling patterns) or HPLC retention time relative to authentic standards [1].

Physicochemical Properties Chemical Identity Quality Control

1018052-71-5 | Defined Research Application Scenarios


Proprietary SAR Library Expansion for Benzimidazole-Based Lead Optimization

When a research program has identified the 2‑cyclopropylbenzimidazole‑phenoxy‑propan‑2‑ol scaffold as a hit, the 3,4‑dimethyl isomer (CAS 1018052-71-5) can serve as a regioisomeric probe to explore the impact of methyl group placement on target binding. Without published data, its value is entirely as a controlled variable in an internal SAR matrix alongside the 3,5‑dimethyl and 2,5‑dimethyl analogs. Procurement is justified only if the project requires this specific substitution pattern to test a hypothesis about steric or electronic effects .

Analytical Reference Standard for Isomer Differentiation

The compound may function as an authentic reference standard for HPLC or LC‑MS methods aimed at distinguishing 3,4‑dimethylphenoxy regioisomers from 3,5‑ or 2,5‑dimethyl isomers in synthetic mixtures. Because all isomers share the same molecular mass (336.44 g·mol⁻¹) , chromatographic resolution and retention time comparison are essential [1]. The certified standard provides unambiguous identification for quality control of chemical libraries.

Computational Docking and Pharmacophore Modeling

In the absence of experimental activity data, the 3,4‑dimethyl isomer can be used in in silico docking studies to predict binding modes compared to other regioisomers. The predicted differences in binding poses can generate testable hypotheses for medicinal chemistry. This application relies solely on structure‑based computational methods and does not require pre‑existing bioactivity data .

Quote Request

Request a Quote for 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.